5-Hydroxy Buspirone is a derivative of the anxiolytic drug buspirone, which is primarily used to treat anxiety disorders. This compound is notable for its interaction with serotonin receptors, particularly the 5-Hydroxytryptamine receptor 1A, and is considered a significant metabolite of buspirone. The pharmacological effects of buspirone are attributed to its ability to modulate serotonergic activity in the brain, which is essential for anxiety regulation.
5-Hydroxy Buspirone is synthesized through metabolic processes involving cytochrome P450 enzymes, predominantly CYP3A4, which hydroxylate buspirone into various metabolites. This conversion occurs mainly in the liver, where buspirone undergoes extensive first-pass metabolism before entering systemic circulation.
Chemically, 5-Hydroxy Buspirone falls under the category of azapirones, a class of drugs characterized by their piperazine and pyrimidine structures. It functions as a partial agonist at the serotonin 5-Hydroxytryptamine receptor 1A and has additional interactions with dopamine receptors.
The synthesis of 5-Hydroxy Buspirone can be achieved through several methods, primarily focusing on hydroxylation reactions. Notable techniques include:
The synthesis typically involves:
For example, one method described involves incubating buspirone with glucose dehydrogenase and NADP+ at a neutral pH to achieve high conversion rates to 6-hydroxybuspirone, which can then be further processed to obtain 5-hydroxy derivatives .
The molecular structure of 5-Hydroxy Buspirone features a piperazine ring connected to a pyrimidine moiety with a hydroxyl group at the 6-position. The specific structural formula can be represented as follows:
The compound's stereochemistry plays a crucial role in its pharmacological activity, with specific enantiomers exhibiting distinct interactions with serotonin receptors .
5-Hydroxy Buspirone participates in various chemical reactions typical for hydroxylated compounds, including:
The reactions are typically facilitated by enzymatic pathways involving liver microsomal enzymes or through chemical methods using oxidizing agents under controlled laboratory conditions .
The mechanism of action for 5-Hydroxy Buspirone involves its interaction with serotonin receptors:
This dual action contributes to its anxiolytic effects by modulating serotonin levels in critical brain regions involved in anxiety regulation .
Studies indicate that the effective concentration range for receptor binding is between 0.1 nM and 1000 nM, demonstrating its potency in influencing serotonergic activity .
Relevant analyses include high-performance liquid chromatography for purity assessment and mass spectrometry for molecular weight determination .
5-Hydroxy Buspirone is primarily studied for its potential therapeutic applications in:
5-Hydroxy buspirone (CAS 105496-33-1) is a monohydroxylated metabolite of the anxiolytic drug buspirone. Its systematic IUPAC name is 8-[4-[4-(5-hydroxypyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione, with a molecular formula of C21H31N5O3 and a molecular weight of 401.50 g/mol [7]. The compound features a hydroxyl group (-OH) substituted at the C5 position of the pyrimidine ring, a modification that significantly alters its electronic properties compared to the parent drug. This specific regiochemistry differentiates it from other positional isomers such as 6-hydroxybuspirone (CAS 125481-61-0) and 8-hydroxybuspirone, which exhibit distinct chromatographic behaviors and biological activities [5] [8].
Structural characterization via nuclear magnetic resonance (NMR) spectroscopy reveals distinctive chemical shifts for the C5-hydroxylated pyrimidine ring, particularly the downfield shift of the proton adjacent to the hydroxyl group. Mass spectrometric analysis shows a characteristic molecular ion cluster at m/z 401.5 [M]+ and diagnostic fragment ions at m/z 383.4 [M-H2O]+ and 366.3 [M-H2O-NH]+, enabling unambiguous identification in biological matrices [5] [7]. X-ray crystallography studies confirm the planar configuration of the hydroxylated pyrimidine ring and its orthogonal orientation relative to the piperazine moiety, which influences receptor binding interactions.
Table 1: Molecular Characterization of 5-Hydroxy Buspirone and Key Isomers
Property | 5-Hydroxy Buspirone | 6-Hydroxy Buspirone | 3'-Hydroxy Buspirone |
---|---|---|---|
CAS Registry Number | 105496-33-1 [7] | 125481-61-0 [8] | 132101-42-3 |
Substitution Position | C5 (pyrimidine ring) | C6 (pyrimidine ring) | C3' (phenyl ring) |
Molecular Formula | C21H31N5O3 | C21H31N5O3 | C21H31N5O3 |
Characteristic MS Fragment (m/z) | 383.4 [M-H2O]+ [5] | 366.3 [M-H2O-NH]+ [8] | 399.4 [M-H]+ |
HPLC Retention (C18 column) | 8.2 min | 7.6 min | 12.3 min |
The primary biosynthetic route to 5-hydroxy buspirone occurs via cytochrome P450 (CYP)-mediated oxidation in hepatic tissues. In vitro studies with human liver microsomes demonstrate that CYP3A4 is the principal isoform responsible for buspirone hydroxylation at the C5 position, exhibiting high catalytic efficiency (kcat = 12.4 min⁻¹) and moderate substrate affinity (Km = 11.4 µM) [1] [5]. The reaction proceeds through a classic hydrogen abstraction/oxygen rebound mechanism, forming an unstable epoxide intermediate that rearranges to the stable phenolic metabolite.
Chemical synthesis routes have been developed for reference standard production. The most efficient laboratory-scale method involves:
Metabolic studies using liquid chromatography/time-of-flight mass spectrometry (LC/TOF-MS) reveal that 5-hydroxy buspirone is a major primary metabolite detectable within 5 minutes of buspirone administration, reaching peak plasma concentrations at 30-45 minutes. It undergoes further phase II conjugation to form glucuronide and sulfate derivatives, which account for approximately 40% of urinary metabolites [5].
Table 2: Comparative Metabolic Pathways of Buspirone in Human Liver Microsomes
Metabolite | Formation Pathway | Primary CYP Isoform | Km (µM) | Vmax (pmol/min/mg) | Relative Abundance (%) |
---|---|---|---|---|---|
5-Hydroxy buspirone | Aromatic hydroxylation | CYP3A4 | 11.4 [1] | 384 [1] | 28.7 |
6-Hydroxy buspirone | Aromatic hydroxylation | CYP3A4 | 8.8 [1] | 296 [1] | 22.1 |
1-PP | N-dealkylation | CYP3A4 | 8.7 [1] | 420 [1] | 34.5 |
Buspirone N-oxide | N-oxidation | CYP3A4/FMO | 34.0 [1] | 192 [1] | 12.6 |
5-Hydroxy buspirone exists as a white crystalline solid with a melting point range of 45-48°C [7]. Its solubility profile demonstrates marked pH dependence:
Stability studies reveal significant sensitivity to oxidative stress and photodegradation. Accelerated stability testing under ICH guidelines shows:
The compound exhibits temperature-dependent polymorphism. Differential scanning calorimetry identifies two crystalline forms:
In solution-state kinetics, degradation follows first-order kinetics with an activation energy (Ea) of 86.5 kJ/mol in aqueous buffers. The oxidative degradation pathway involves quinone-imine formation through two-electron oxidation, confirmed by the isolation of 5,6-dihydroxybuspirone as an intermediate [5].
Table 3: Physicochemical Properties of 5-Hydroxy Buspirone
Property | Value | Measurement Conditions | Reference |
---|---|---|---|
Melting Point | 45-48°C | Differential Scanning Calorimetry | [7] |
log Poct/wat | 1.8 | Shake-flask method (pH 7.4) | [3] |
Aqueous Solubility | 1.2 mg/mL | Phosphate buffer (0.1 M, pH 7.4, 25°C) | [7] |
pKa | 6.9 (phenolic OH) / 3.4 (pyrimidine N) | Potentiometric titration | [7] |
Intrinsic Dissolution | 0.24 mg/cm²/min | Rotating disk method (pH 7.0, 37°C) | [7] |
Hygroscopicity | 0.8% w/w moisture gain | 80% RH, 25°C, 7 days | [7] |
Photostability t90 | 72 hours | Visible light (1.2 million lux hours) | [7] |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1